molecular formula C25H44N4O2 B8019271 2 6-Bis-(n n-dibutylureido)toluene CAS No. 63785-40-0

2 6-Bis-(n n-dibutylureido)toluene

Cat. No.: B8019271
CAS No.: 63785-40-0
M. Wt: 432.6 g/mol
InChI Key: QWVZCDYPULFREY-UHFFFAOYSA-N
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Description

2 6-Bis-(n n-dibutylureido)toluene is a chemical compound with the molecular formula C25H44N4O2 and a molecular weight of 432.64 g/mol It is known for its unique structure, which includes two dibutylureido groups attached to a toluene core

Preparation Methods

The synthesis of 2 6-Bis-(n n-dibutylureido)toluene typically involves the reaction of 2 6-toluene diisocyanate with dibutylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

    Reactants: 2 6-toluene diisocyanate and dibutylamine.

    Reaction Conditions: The reaction is usually conducted in an inert solvent such as dichloromethane or toluene, at a temperature range of 0-25°C.

    Procedure: The 2 6-toluene diisocyanate is added dropwise to a solution of dibutylamine in the solvent, with continuous stirring. The reaction mixture is then allowed to react for several hours until the formation of this compound is complete.

    Purification: The product is purified by recrystallization or column chromatography to obtain a pure compound

Chemical Reactions Analysis

2 6-Bis-(n n-dibutylureido)toluene undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide. The oxidation typically leads to the formation of corresponding urea derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of amine derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the urea groups, where nucleophiles such as amines or alcohols replace the dibutyl groups.

    Hydrolysis: Under acidic or basic conditions, this compound can undergo hydrolysis to yield the corresponding amines and urea derivatives

Scientific Research Applications

2 6-Bis-(n n-dibutylureido)toluene has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. Researchers investigate its interactions with biological targets to develop new therapeutic agents.

    Medicine: In medicinal chemistry, this compound is explored for its potential use in drug development. Its derivatives are tested for pharmacological activities.

    Industry: The compound is used in the production of specialty chemicals and materials. .

Mechanism of Action

The mechanism of action of 2 6-Bis-(n n-dibutylureido)toluene involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The urea groups in the molecule play a crucial role in its binding affinity and specificity. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

2 6-Bis-(n n-dibutylureido)toluene can be compared with other similar compounds, such as:

    2 4-Bis-(n n-dibutylureido)toluene: This compound has a similar structure but with the urea groups attached at different positions on the toluene ring. It exhibits different chemical and biological properties.

    2 6-Bis-(n n-dimethylureido)toluene: In this compound, the dibutyl groups are replaced with dimethyl groups. This change affects its reactivity and applications.

    2 6-Bis-(n n-diethylureido)toluene:

Properties

IUPAC Name

1,1-dibutyl-3-[3-(dibutylcarbamoylamino)-2-methylphenyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H44N4O2/c1-6-10-17-28(18-11-7-2)24(30)26-22-15-14-16-23(21(22)5)27-25(31)29(19-12-8-3)20-13-9-4/h14-16H,6-13,17-20H2,1-5H3,(H,26,30)(H,27,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWVZCDYPULFREY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN(CCCC)C(=O)NC1=C(C(=CC=C1)NC(=O)N(CCCC)CCCC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H44N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30724101
Record name N',N''-(2-Methyl-1,3-phenylene)bis(N,N-dibutylurea)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30724101
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

432.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

63785-40-0
Record name N',N''-(2-Methyl-1,3-phenylene)bis(N,N-dibutylurea)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30724101
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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